Pigment Red 176

Vue d'ensemble

Description

It is widely used in various industries due to its bright shade, high tinting strength, and excellent thermal stability . This pigment is part of the azo pigment family, which is known for its vivid colors and stability.

Méthodes De Préparation

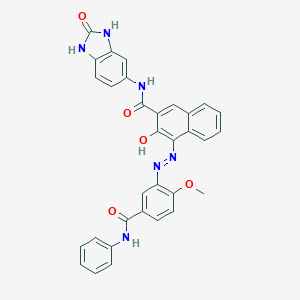

The synthesis of Pigment Red 176 involves several steps. One common method includes the diazotization of 3-amino-4-methoxybenzanilide followed by coupling with 3-hydroxy-N-(2-oxo-1,3-dihydrobenzoimidazol-5-yl)naphthalene-2-carboxamide . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired pigment. Industrial production methods often include grinding and milling processes to achieve the required particle size and distribution .

Analyse Des Réactions Chimiques

Pigment Red 176 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the pigment can be modified through surface treatments with surfactants and graphene oxide to enhance its properties . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally result in modified pigments with improved color strength, solvent resistance, and thermal stability .

Applications De Recherche Scientifique

Pigment Red 176 has a wide range of scientific research applications. In chemistry, it is used as a standard pigment for studying the effects of various modifications on pigment properties . In biology and medicine, it is used in histological staining and as a marker in various assays . In industry, it is widely used in the production of paints, inks, plastics, and synthetic fibers due to its excellent color properties and stability .

Mécanisme D'action

The mechanism of action of Pigment Red 176 involves its interaction with light and other molecules. The pigment absorbs specific wavelengths of light, resulting in its characteristic red color. The molecular structure of the pigment, including its azo and benzimidazolone groups, plays a crucial role in its color properties and stability . The pigment’s interaction with other molecules, such as surfactants and graphene oxide, can further enhance its properties by improving its dispersibility and resistance to solvents .

Comparaison Avec Des Composés Similaires

Pigment Red 176 is unique among azo pigments due to its specific molecular structure and properties. Similar compounds include C.I. Pigment Red 146 and C.I. Pigment Red 170, which also belong to the azo pigment family . C.I. This compound stands out due to its higher thermal stability and resistance to organic solvents . This makes it particularly suitable for applications requiring high-performance pigments, such as in automotive coatings and high-quality printing inks .

Conclusion

This compound is a versatile and widely used pigment with excellent color properties and stability. Its unique molecular structure and ability to undergo various chemical modifications make it suitable for a wide range of applications in scientific research and industry. Its comparison with similar compounds highlights its superior properties, making it a valuable pigment in various fields.

Activité Biologique

Pigment Red 176, known chemically as N,N'-(2-chloro-1,4-phenylene)bis[4-[(4-methylphenyl)azo]] is a synthetic dye widely used in various industries, including textiles, plastics, and coatings. This article explores its biological activity, focusing on its toxicological effects, antimicrobial properties, and potential applications in food and pharmaceuticals.

Chemical Structure and Properties

This compound belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-). Its structure contributes to its vibrant red color and stability under various conditions, making it suitable for industrial applications. The compound is soluble in organic solvents but has limited solubility in water, which influences its biological interactions.

Toxicological Profile

The toxicological effects of this compound have been a subject of investigation due to concerns regarding synthetic dyes' safety in consumer products. Studies have shown that exposure to this pigment can lead to various health issues:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. While primarily used as a dye, its bioactive properties make it a candidate for applications in food preservation and medical fields:

- Antibacterial Effects : Research has shown that extracts containing this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This property is particularly valuable for developing natural preservatives in food products .

- Fungal Inhibition : The pigment also demonstrates antifungal activity against various pathogenic fungi. This characteristic can be leveraged in agricultural practices to protect crops from fungal infections .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial activity of this compound found that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli, indicating its potential as a natural antibacterial agent .

Case Study 2: Safety Assessment in Food Applications

An assessment of the safety of this compound in food products revealed that it could be used as a safe alternative to synthetic colors. In vivo studies conducted on Drosophila models showed no significant adverse effects on longevity or reproductive health when administered at recommended levels .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Findings |

|---|---|

| Genotoxicity | Potentially genotoxic due to metabolic conversion; specific studies needed for confirmation |

| Cytotoxicity | Inhibits cell growth with IC50 values indicating concentration-dependent effects |

| Antibacterial Activity | Effective against S. aureus (MIC = 0.5 mg/mL) and E. coli (MIC = 1 mg/mL) |

| Antifungal Activity | Demonstrates significant inhibition against pathogenic fungi |

| Food Safety | No adverse effects observed in Drosophila models; potential for use as a natural food colorant |

Propriétés

IUPAC Name |

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O5/c1-43-27-14-11-19(30(40)33-20-8-3-2-4-9-20)16-26(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-13-24-25(17-21)36-32(42)35-24/h2-17,39H,1H3,(H,33,40)(H,34,41)(H2,35,36,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJDHWBDGLMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065277 | |

| Record name | C.I. Pigment Red 176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12225-06-8 | |

| Record name | Pigment Red 176 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12225-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of controlling the particle size of C.I. Pigment Red 176?

A1: The optical properties of C.I. This compound are heavily influenced by its particle size. [] When used in its transparent form, meaning a radius of gyration smaller than 250 nm, the pigment exhibits desirable light absorption, reflection, and scattering characteristics. [] These properties are critical in applications like paints, inks, and coatings where color accuracy and intensity are essential.

Q2: Can the surface of C.I. This compound be modified, and if so, why is this beneficial?

A2: Yes, C.I. This compound can undergo surface modification. One method involves treating the pigment with alkyl nitrile and a strong acid like sulfuric acid or chlorosulfuric acid. [] This treatment enhances the pigment's dispersibility in non-aqueous media, a crucial factor in formulating stable and homogeneous pigment dispersions for various applications. []

Q3: How is the optical performance of C.I. This compound characterized in research settings?

A3: Researchers utilize a spectrophotometer to measure the absorption, reflection, and scattering of light by suspensions of C.I. This compound in an apolar solvent. [] From this data, they calculate the effective complex refractive index, a key parameter describing how light interacts with the pigment particles. [] This information is vital for predicting and optimizing the coloristic properties of the pigment in different applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.